1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine
Overview
Description
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and an ethanamine group at the 1-position.
Scientific Research Applications
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, (5-Methylisoxazol-3-yl)methanol, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for the research on 1-(5-Methylisoxazol-3-yl)ethanamine could involve further exploration of its supramolecular architectures . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formic acid and acetic anhydride to form the oxazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-1,2-oxazol-4-yl)ethan-1-amine
- 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
- 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Uniqueness
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the oxazole ring and the presence of an ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVDZCQGFWHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-89-5 | |
Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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